molecular formula C30H37N3O5S B12380720 AChE/BChE-IN-18

AChE/BChE-IN-18

Cat. No.: B12380720
M. Wt: 551.7 g/mol
InChI Key: UOYQDSWAXQIUQP-UHFFFAOYSA-N
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Description

AChE/BChE-IN-18 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter involved in many functions, including muscle activation and memory. Inhibiting these enzymes can help increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-18 typically involves multi-step organic reactions. One common method includes the reaction of specific aromatic amines with acyl chlorides to form amides, followed by cyclization reactions to form the core structure. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps like crystallization and purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: AChE/BChE-IN-18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

AChE/BChE-IN-18 has a wide range of applications in scientific research:

Mechanism of Action

AChE/BChE-IN-18 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes. This binding inhibits the enzymes’ ability to hydrolyze acetylcholine, leading to increased levels of this neurotransmitter. The compound interacts with both the anionic and esteratic sites of the enzymes, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H37N3O5S

Molecular Weight

551.7 g/mol

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-6-[[3-(dimethylcarbamoyloxy)phenyl]methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C30H37N3O5S/c1-32(2)29(36)38-22-6-4-5-18(12-22)16-33-8-7-23-24(17-33)39-26(25(23)27(34)37-3)31-28(35)30-13-19-9-20(14-30)11-21(10-19)15-30/h4-6,12,19-21H,7-11,13-17H2,1-3H3,(H,31,35)

InChI Key

UOYQDSWAXQIUQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)CN2CCC3=C(C2)SC(=C3C(=O)OC)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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